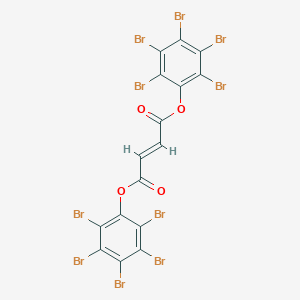

Bis(pentabromophenyl) fumarate

Description

Bis(pentabromophenyl) fumarate is a brominated flame retardant (BFR) characterized by two pentabromophenyl groups attached to a fumarate ester backbone (C₄H₂O₄). The compound’s high bromine content (10 bromine atoms) contributes to its efficacy in suppressing combustion by releasing bromine radicals that interrupt fire propagation. It is primarily used in polymers, textiles, and electronic components to meet fire safety standards. Unlike ether- or ethane-linked BFRs, its ester functional group may influence its thermal stability, biodegradability, and environmental behavior .

Properties

CAS No. |

15108-51-7 |

|---|---|

Molecular Formula |

C16H2Br10O4 |

Molecular Weight |

1057.2 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentabromophenyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C16H2Br10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H/b2-1+ |

InChI Key |

DXPKDGZNZOIMJZ-OWOJBTEDSA-N |

SMILES |

C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Isomeric SMILES |

C(=C/C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)\C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Canonical SMILES |

C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Other CAS No. |

68091-86-1 15108-51-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Bis(pentabromophenyl) fumarate and its analogues:

| Compound | Central Group | Functional Group | Bromine Atoms | Key Applications |

|---|---|---|---|---|

| This compound | Fumarate (C₄H₂O₄) | Ester | 10 | Polymers, electronics |

| Decabromodiphenyl ether (DecaBDE) | Diphenyl ether | Ether | 10 | Plastics, textiles |

| Decabromodiphenyl ethane (DBDPE) | Ethane (C₂H₄) | Alkane | 10 | Circuit boards, coatings |

Structural Implications :

Environmental and Health Profiles

DecaBDE (Bis(pentabromophenyl) ether)

- Regulatory Status : Restricted under EU REACH (Annex XVII) due to persistence, bioaccumulation, and toxicity (PBT) concerns. Prohibited in electronics (RoHS Directive) .

- Toxicity : Linked to endocrine disruption and neurodevelopmental effects in animal studies .

DBDPE (Ethane-1,2-bis(pentabromophenyl))

- Toxicity: Limited data, though preliminary studies suggest lower bioaccumulation than DecaBDE .

This compound

- Toxicity: Unstudied in-depth, though ester hydrolysis products (e.g., fumaric acid) are generally less toxic than brominated phenols from DecaBDE degradation .

Performance in Flame Retardancy

| Property | This compound | DecaBDE | DBDPE |

|---|---|---|---|

| LOI (%) | ~28 | ~30 | ~29 |

| UL-94 Rating | V-0 | V-0 | V-0 |

| Polymer Compatibility | Moderate (polar matrices) | High (non-polar) | High (non-polar) |

- Limitations: this compound’s polar ester group may reduce compatibility with non-polar polymers like polyethylene, limiting its use compared to DBDPE or DecaBDE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.